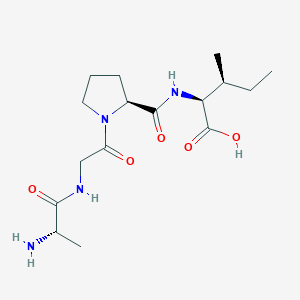![molecular formula C19H24O7S B14243301 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol CAS No. 185200-76-4](/img/structure/B14243301.png)
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol is a complex organic compound that combines the structural features of a sulfonic acid and a dioxane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol typically involves multiple steps:
-
Formation of 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
Starting Materials: Phenol, ethylene oxide, and 1,3-dioxane.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring.
Procedure: Phenol reacts with ethylene oxide to form 2-phenoxyethanol, which is then cyclized with 1,3-dioxane under acidic conditions to yield 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
-
Sulfonation to form 4-Methylbenzenesulfonic acid
Starting Material: Toluene.
Reaction Conditions: The sulfonation reaction is carried out using concentrated sulfuric acid at elevated temperatures.
Procedure: Toluene is sulfonated to form 4-Methylbenzenesulfonic acid.
-
Coupling Reaction
Starting Materials: 4-Methylbenzenesulfonic acid and 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Procedure: The two compounds are coupled together to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the dioxane ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduction of the sulfonic acid group can yield sulfonyl hydrides or thiols.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Carried out under various conditions depending on the desired substitution.
Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
科学的研究の応用
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated as a drug delivery agent due to its unique structural features.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
作用機序
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or activator of various enzymes.
- Receptors: It may interact with cellular receptors to modulate signaling pathways.
-
Pathways Involved
- Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
- Metabolic Pathways: It may affect metabolic pathways by interacting with key enzymes and intermediates.
類似化合物との比較
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-4-yl)oxy]ethanol.
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-6-yl)oxy]ethanol.
-
Comparison
Structural Differences: The position of the dioxane ring and the substituents can vary, leading to differences in chemical properties and reactivity.
Chemical Properties: The unique combination of the sulfonic acid and dioxane moieties in this compound imparts distinct chemical properties that are not observed in similar compounds.
Applications: The specific structural features of this compound make it suitable for applications that may not be feasible with other similar compounds.
特性
CAS番号 |
185200-76-4 |
|---|---|
分子式 |
C19H24O7S |
分子量 |
396.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol |
InChI |
InChI=1S/C12H16O4.C7H8O3S/c13-6-7-14-11-8-15-12(16-9-11)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11-13H,6-9H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
CHHZTPYLSPDXTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
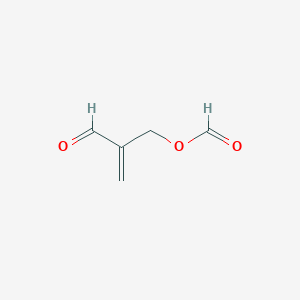
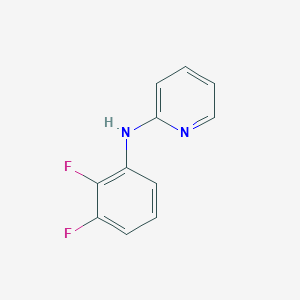
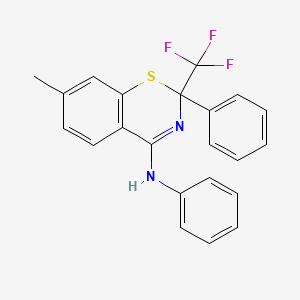
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
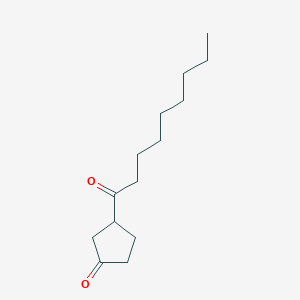
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
